molecular formula C10H13NO2S B015135 S-[2-(4-Pyridyl)ethyl] thiolactic acid CAS No. 887407-43-4

S-[2-(4-Pyridyl)ethyl] thiolactic acid

Cat. No.: B015135
CAS No.: 887407-43-4
M. Wt: 211.28 g/mol
InChI Key: LGYLJQDADOUQHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(4-Pyridyl)ethyl] thiolactic acid typically involves the reaction of 4-pyridyl ethyl bromide with thiolactic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-[2-(4-Pyridyl)ethyl] thiolactic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Thioethers.

Scientific Research Applications

S-[2-(4-Pyridyl)ethyl] thiolactic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[2-(4-Pyridyl)ethyl] thiolactic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The pyridyl ring can participate in π-π interactions with aromatic amino acids, influencing protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-[2-(4-Pyridyl)ethyl] thioglycolic acid
  • S-[2-(4-Pyridyl)ethyl] thioacetic acid
  • S-[2-(4-Pyridyl)ethyl] thiopropionic acid

Uniqueness

S-[2-(4-Pyridyl)ethyl] thiolactic acid is unique due to its specific combination of a pyridyl ring and a thiolactic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its solubility in various organic solvents and its crystalline nature also make it a valuable reagent in research and industrial applications .

Biological Activity

S-[2-(4-Pyridyl)ethyl] thiolactic acid, a compound with the molecular formula C10H12NNaO2S, is notable for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Weight : 233.26 g/mol
  • Melting Point : 226-228°C
  • Solubility : Soluble in dimethyl sulfoxide, methanol, and water.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its therapeutic potential in drug formulations aimed at oxidative stress-related conditions.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. In a study assessing its efficacy against gram-positive and gram-negative bacteria, the compound showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests its potential use as a natural antimicrobial agent in pharmaceutical applications .

Anticancer Potential

The compound's structure allows it to interact with biological systems that may inhibit cancer cell proliferation. Preliminary studies have indicated that this compound can induce cytotoxic effects in several cancer cell lines, including hepatocellular carcinoma cells (HepG2). The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Thiolactic AcidContains a thiol group and carboxylic acidBasic structure without the pyridine moiety
4-Pyridyl Ethyl AlcoholPyridine ring with an alcohol functional groupLacks the acidic and thiol functionalities
N-AcetylcysteineContains both acetyl and thiol groupsKnown for its mucolytic properties
2-Mercaptoacetic AcidSimple thiol compoundDoes not contain a pyridine ring

The unique combination of a pyridine ring and thiolactic acid structure in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in oxidative stress response and cellular signaling pathways related to apoptosis and proliferation .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radicals, demonstrating its potential as a natural antioxidant agent.
  • Cytotoxicity Testing : In vitro assays were conducted on HepG2 cells to assess the cytotoxic effects of this compound. The IC50 value was determined to be 24 µM, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Testing : The antimicrobial activity was assessed against various bacterial strains, revealing MIC values ranging from 15 µg/mL to 30 µg/mL for gram-positive bacteria, showcasing its potential as an antimicrobial agent .

Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYLJQDADOUQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404049
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-43-4
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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